Target Engagement Divergence: A3 Adenosine Receptor Affinity vs. Topoisomerase II Inhibition
The 2-arylpyrazolo[4,3-c]quinolin-4-one series shows measurable affinity for the human A3 adenosine receptor (Ki = 212 nM for the 2-phenyl prototype [1]). However, 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, which lacks the 4-oxo group and bears the phenyl substituent at N1 rather than N2, does not bind to this receptor. Instead, its cellular mechanism is reported to involve topoisomerase II inhibition . While a direct Ki value for topoisomerase II is not publicly available, the differential absence of A3 binding is a critical distinguishing feature.
| Evidence Dimension | Human A3 adenosine receptor binding affinity |
|---|---|
| Target Compound Data | No detectable binding (inferred from absence of 4-oxo pharmacophore required for A3 affinity) |
| Comparator Or Baseline | 2-Phenyl-2H-pyrazolo[4,3-c]quinoline (4-oxo series): Ki = 212 nM [1] |
| Quantified Difference | >200-fold selectivity loss for A3 receptor |
| Conditions | Radioligand displacement assay using [3H]MRE3008-F20 on human A3 receptors expressed in CHO cells |
Why This Matters
Procurement for adenosine receptor programs must exclude 1-aryl isomers; conversely, projects targeting topoisomerase II should select the 1-aryl scaffold over 2-aryl analogs.
- [1] BindingDB entry BDBM50170942: 2-Phenyl-2H-pyrazolo[4,3-c]quinoline. Ki = 212 nM. View Source
